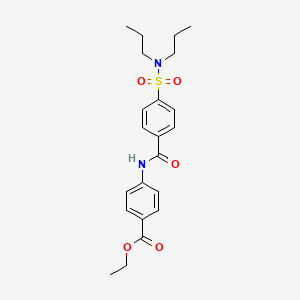

ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-4-15-24(16-5-2)30(27,28)20-13-9-17(10-14-20)21(25)23-19-11-7-18(8-12-19)22(26)29-6-3/h7-14H,4-6,15-16H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWYQTWGLUNCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate typically involves multiple steps. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is further reacted with 4-(N,N-dipropylsulfamoyl)benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate is studied as a potential drug candidate for treating gout due to its structural similarity to probenecid, which enhances uric acid excretion by inhibiting renal reabsorption mechanisms .

- Drug-Drug Interactions : The compound can inhibit organic anion transporters (OATs), affecting the pharmacokinetics of co-administered drugs. This property is crucial for understanding drug interactions and optimizing therapeutic regimens .

2. Biological Activity

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may possess anti-inflammatory properties that could be explored in therapeutic contexts .

- Cancer Research : The compound's ability to inhibit specific enzymes may slow cancer cell proliferation, warranting further investigation into its potential as an anticancer agent .

3. Analytical Chemistry

- Reference Standard : It serves as a reference standard in analytical methods for quality control in pharmaceutical formulations, ensuring consistency and reliability in drug manufacturing .

Case Studies and Experimental Results

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Antimicrobial Activity : Research has shown that derivatives similar to this compound exhibit antimicrobial properties against various strains of bacteria and fungi. For instance, compounds derived from sulfonamide structures have demonstrated moderate to promising inhibition against pathogens like Staphylococcus aureus and Candida albicans .

- In Silico Studies : Docking studies have been performed to predict the binding efficacy of this compound with bacterial proteins associated with antibiotic resistance. These studies suggest that modifications to the structure could enhance its binding affinity and therapeutic efficacy .

Data Table: Comparison of Structural Analogues

| Compound Name | Chemical Formula | Mechanism of Action | Potential Applications |

|---|---|---|---|

| Ethyl 4-(dipropylsulfamoyl)benzoate | OAT inhibition, uric acid excretion | Anti-inflammatory, cancer research | |

| Probenecid | Uricosuric agent | Gout treatment | |

| Ethyl 4-aminobenzoate | Local anesthetic | Pain relief |

Mechanism of Action

The mechanism of action of ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-2-(4-(4-Ethoxy-2,3-dimethyl-4-oxobut-2-en-1-yl)phenoxy)ethyl 4-(N,N-Dipropylsulfamoyl)benzoate

- Structure: Features an additional ethoxy-methylbutenylphenoxy group instead of the ethyl benzoate.

- Synthesis : Prepared via metallaphotoredox catalysis (0.2 mmol scale) using flash column chromatography for purification.

- Key Difference: The extended alkenylphenoxy chain likely enhances lipophilicity compared to the simpler ethyl ester in the target compound .

1-(4-Methoxyphenyl)ethyl 4-(N,N-Dipropylsulfamoyl)benzoate (76c)

- Structure : Substitutes the ethyl benzoate with a methoxyphenylethyl group.

- Synthesis : Achieved via modified photoredox conditions (82% yield) using HFIP/DCE solvent and a 456 nm light source.

4-Bromobenzyl 4-(N,N-Dipropylsulfamoyl)benzoate (1x)

- Structure : Replaces the ethyl ester with a bromobenzyl group.

- Synthesis : Silica gel chromatography (petroleum ether/ethyl acetate = 10/1) yielded 77% product (m.p. 58.6–59.5 °C).

Physicochemical and Functional Properties

Solubility and Reactivity

- Ethyl 4-(4-(N,N-Dipropylsulfamoyl)benzamido)benzoate : The ethyl ester enhances solubility in organic solvents (e.g., DCM, ethyl acetate) compared to carboxylic acid derivatives.

- Analogues :

Thermal Stability

- Melting Points: this compound: Not explicitly reported, but analogues like 76c and 1x exhibit melting points of 58.6–59.5 °C (1x) and higher yields (82% for 76c), suggesting stable crystalline forms . Carboxylic acid derivatives (e.g., compound 17 in ) show lower melting points (99.7–103.3 °C), likely due to hydrogen bonding .

Reactivity in Polymer Systems

- Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin cements than methacrylate analogues, attributed to the ester’s electron-withdrawing effects. This suggests that the dipropylsulfamoyl group in the target compound may similarly influence polymerization kinetics .

Biological Activity

Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate is a compound of significant interest due to its unique structural features, which combine benzamido and sulfamoyl functionalities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 313.41 g/mol

CAS Number: 70190-76-0

IUPAC Name: Ethyl 4-(dipropylsulfamoyl)benzoate

The compound features a sulfamoyl group attached to a benzamide structure, which is known to enhance biological activity through specific interactions with biological targets.

This compound is believed to exert its biological effects primarily through enzyme inhibition. The mechanism involves:

- Enzyme Inhibition: The compound binds to the active sites of specific enzymes, blocking their activity. This inhibition can lead to reduced inflammation and slowed growth of cancer cells.

- Interaction with Transport Proteins: Similar compounds have been shown to inhibit organic anion transporters (OATs), affecting the renal excretion of drugs and potentially increasing their plasma concentrations .

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, leading to decreased inflammation in various models.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties, particularly through the inhibition of cell proliferation in certain cancer cell lines. It is hypothesized that the dual functionality of the benzamido and sulfamoyl groups enhances its efficacy against cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-aminobenzoate | Simpler analog | Local anesthetic properties |

| 4-(N,N-dipropylsulfamoyl)benzoic acid | Lacks ester functionality | Similar enzyme inhibition but less versatile |

| Probenecid | Known OAT inhibitor | Increases plasma concentration of certain drugs |

This compound stands out due to its combined functionalities, providing it with unique properties not found in simpler analogs.

Case Studies

- In Vitro Studies on Cancer Cells:

-

Anti-inflammatory Activity:

- In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Research Applications

This compound has diverse applications in:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential sulfamoylation, amidation, and esterification. For example, sulfamoylation of 4-aminobenzoic acid derivatives with dipropylsulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) yields intermediates, followed by coupling with ethyl 4-aminobenzoate via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reflux in ethanol with catalytic acetic acid (4–6 hours) improves coupling efficiency . Optimization includes solvent choice (e.g., DMF for polar intermediates) and purification via flash chromatography (petroleum ether/ethyl acetate gradients) to achieve >75% yield .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the benzamido and sulfamoyl moieties. Key signals include aromatic protons at δ 7.8–8.2 ppm and sulfonamide NH (if present) at δ ~5.5 ppm. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular mass (e.g., calculated [M+H]+ 430.2013, observed 430.2003) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. How can solubility limitations in aqueous buffers be addressed for biological assays?

- Methodological Answer : Co-solvents like dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) enhance solubility without cytotoxicity. For in vitro studies, micellar formulations (e.g., Tween-80) or pH-adjusted saline (pH 7.4) improve dispersion. Structural derivatization, such as replacing the ethyl ester with a more polar group (e.g., carboxylic acid), may also be explored .

Advanced Research Questions

Q. How can regioselectivity challenges during benzamido group formation be mitigated?

- Methodological Answer : Regioselective amidation is achieved using directing groups (e.g., nitro or methoxy substituents) to activate specific positions on the benzene ring. For example, meta-directing sulfamoyl groups can guide coupling to the para position. Alternatively, transition-metal catalysis (e.g., Pd-mediated C–H activation) enables direct functionalization . Microwave-assisted synthesis (100–120°C, 30 minutes) enhances reaction specificity compared to traditional reflux .

Q. What strategies resolve contradictory biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols by:

- Using matched isogenic cell lines.

- Validating compound stability via LC-MS in assay media.

- Including positive controls (e.g., known sulfonamide inhibitors).

Replicate dose-response curves (1 nM–100 μM) to confirm IC₅₀ consistency. Contradictory cytotoxicity data may reflect impurities; repurify via preparative HPLC .

Q. How can low yields in the sulfamoylation step be improved?

- Methodological Answer : Low yields (~50%) often stem from moisture sensitivity. Use rigorously dried solvents (e.g., molecular sieves in DCM) and Schlenk techniques under inert gas. Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfamoylation by stabilizing reactive intermediates. Alternative sulfamoyl donors (e.g., sulfamoyl fluorides) improve electrophilicity and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.